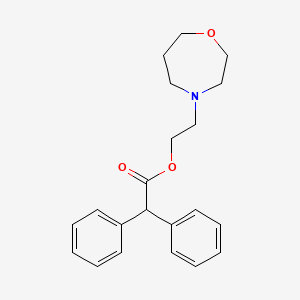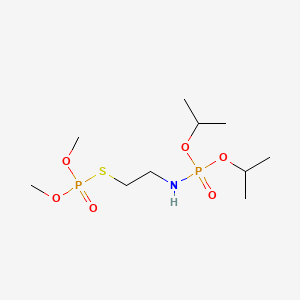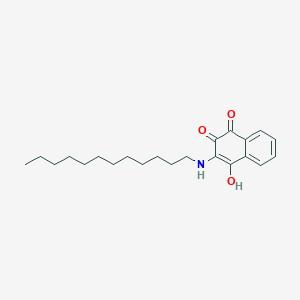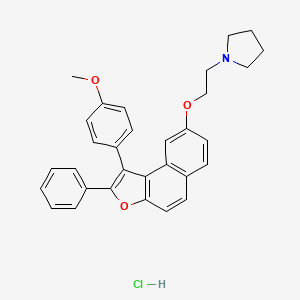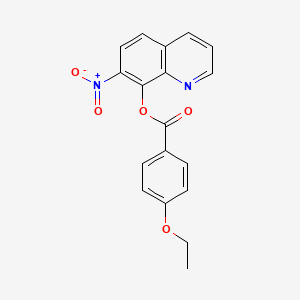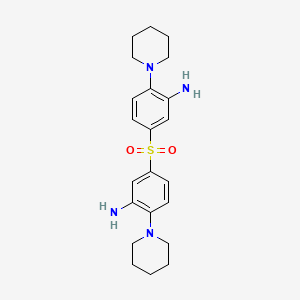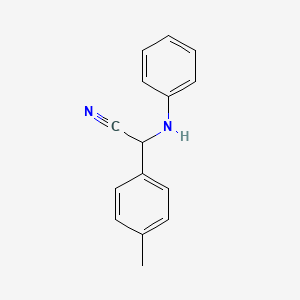
(4-Methylphenyl)(phenylamino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)(phenylamino)acetonitrile is an organic compound with the molecular formula C15H14N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a 4-methylphenyl group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyanoacetylation of Amines: : One of the common methods to synthesize (4-Methylphenyl)(phenylamino)acetonitrile involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound.
-
Strecker Reaction: : Another method is the Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia or an amine and hydrogen cyanide (HCN) or a cyanide salt . This method is known for its simplicity and efficiency in producing α-aminonitriles, which are precursors to compounds like this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-Methylphenyl)(phenylamino)acetonitrile can undergo oxidation reactions, where the nitrile group can be converted to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in compounds with different functional properties.
Substitution: The compound can participate in substitution reactions, where the phenyl or methylphenyl groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(4-Methylphenyl)(phenylamino)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(phenylamino)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and methylphenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: This compound has a methoxy group instead of a methyl group on the phenyl ring.
Aminoacetonitrile: A simpler compound with an amino group directly attached to the acetonitrile.
Uniqueness
(4-Methylphenyl)(phenylamino)acetonitrile is unique due to the presence of both a phenylamino group and a 4-methylphenyl group, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
CAS No. |
32323-81-2 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-anilino-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C15H14N2/c1-12-7-9-13(10-8-12)15(11-16)17-14-5-3-2-4-6-14/h2-10,15,17H,1H3 |
InChI Key |
APAWRKSEEOOHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




